molecular formula C22H32N2O B10969925 3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

Cat. No.: B10969925
M. Wt: 340.5 g/mol
InChI Key: DAIDMVFKPRTSJI-KPKJPENVSA-N
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Description

3-CYCLOHEXYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a piperazine ring, and a phenylpropenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting from readily available starting materialsThe final step often involves the addition of the phenylpropenyl group through a Wittig reaction or a related olefination process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-CYCLOHEXYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

3-cyclohexyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H32N2O/c25-22(14-13-21-10-5-2-6-11-21)24-18-16-23(17-19-24)15-7-12-20-8-3-1-4-9-20/h1,3-4,7-9,12,21H,2,5-6,10-11,13-19H2/b12-7+

InChI Key

DAIDMVFKPRTSJI-KPKJPENVSA-N

Isomeric SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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